molecular formula C11H21N2P B3253972 1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- CAS No. 230621-88-2

1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl-

Cat. No.: B3253972
CAS No.: 230621-88-2
M. Wt: 212.27 g/mol
InChI Key: ILGKQOYBFJIVNB-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- is a heterocyclic compound that features an imidazole ring substituted with a bis(1-methylethyl)phosphino group and a methyl group

Preparation Methods

One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include phosphine oxides, imidazoline derivatives, and various substituted imidazoles .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- involves its interaction with molecular targets through its imidazole ring and phosphino group. The imidazole ring can coordinate with metal ions, facilitating catalytic processes, while the phosphino group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and catalytic cycles .

Comparison with Similar Compounds

1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- can be compared with other imidazole derivatives such as:

The presence of the bis(1-methylethyl)phosphino group in 1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- imparts unique reactivity and coordination capabilities, making it a valuable compound in various applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)methyl-di(propan-2-yl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2P/c1-9(2)14(10(3)4)8-11-12-6-7-13(11)5/h6-7,9-10H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKQOYBFJIVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CC1=NC=CN1C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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